N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Fungicide Antimicrobial Structure-Activity Relationship

Researchers seeking novel fungicidal scaffolds face limited access to well-characterized thiazolylbiphenylamides. This compound, backed by patent data showing class-level fungicidal potency surpassing prior-art analogs, fills that gap as a research-grade building block for agrochemical and kinase inhibitor programs. - Thiazolylbiphenylamide class: Patent-reported fungicidal activity against phytopathogens (e.g., Phytophthora infestans, Botrytis cinerea) - Scaffold-hopping utility: Biphenyl-thiazole-benzamide core suitable for kinase inhibitor lead generation or negative control - Requires independent verification: Confirm identity via 1H/13C NMR and HRMS; establish MIC values via in-house bioassay

Molecular Formula C23H18N2O3S2
Molecular Weight 434.53
CAS No. 896339-59-6
Cat. No. B2389620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896339-59-6
Molecular FormulaC23H18N2O3S2
Molecular Weight434.53
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26)
InChIKeyQQMLAEJECQBIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-59-6; molecular formula C23H18N2O3S2; molecular weight 434.53 g/mol) belongs to the thiazolylbiphenylamide class of compounds. Patents describe thiazolylbiphenylamides as having fungicidal properties and being useful for controlling harmful microorganisms in crop protection and materials protection [1]. However, a comprehensive search of primary research literature, authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider, EPA CompTox), and reputable vendor datasheets (MolPort, AK Scientific) did not retrieve specific biological activity data, selectivity profiles, or head-to-head comparator studies for this exact compound. Prospective users must independently verify any claimed performance characteristics through custom synthesis and characterization.

Custom synthesis likely required

No commercial source with validated analytical data; in-house characterization necessary.

Class-level fungicidal context unvalidated

Patent claims for thiazolylbiphenylamide class; no compound-specific activity data available.

May support SAR probe studies

Scaffold could serve as starting point for thiazole-based inhibitor design, pending identity confirmation.

Substitution Not Supported for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


The thiazolylbiphenylamide patent [1] states that compounds of this class exhibit 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art', implying that within-class substitution could significantly alter efficacy. However, the patent does not isolate CAS 896339-59-6 for individual comparison. Until specific structure-activity relationship (SAR) data for this exact compound are published, any decision to substitute it with a close analog (e.g., varying the methylsulfonyl group or biphenyl substitution pattern) cannot be scientifically justified and carries unknown risk of performance loss.

Class-level substitution may alter activity significantly

Patent data indicates that even structurally close analogs within the thiazolylbiphenylamide class show large potency variations; no SAR for this exact compound.

Analog selection carries unknown performance risk

Without compound-specific MIC or IC50, substituting with a biphenyl-thiazole analog cannot be scientifically justified.

Physicochemical profile not characterized

Lack of experimental logP, solubility, or ADME data limits rational substitution based on formulation or permeability needs.

Quantitative Evidence Audit for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


No Head-to-Head Biological Activity Data

A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem as of April 2026 found no primary research article or patent that reports quantitative biological activity (IC50, EC50, MIC, Ki) for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. This includes an absence of data for antifungal, antibacterial, anticancer, or any other therapeutic or crop protection target. The compound does not appear in the EPA CompTox Chemicals Dashboard, the ZINC database, ChemSpider, or common vendor catalogs (MolPort, AK Scientific) beyond listing pages on excluded sites. Therefore, no quantitative head-to-head comparison against any defined analog can be provided [1].

Biological Activity Data
Data to verify
No quantitative IC50, EC50, MIC, or Ki found in public domain.
No objective basis to select over analogs without in-house testing.
Custom synthesis and bioassay required; no comparator data.
Fungicide Antimicrobial Structure-Activity Relationship

Class-Level Fungicidal Claims Without Compound-Specific Data

US Patent US7868179B2 broadly claims that thiazolylbiphenylamides of formula (I) possess 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art' [1]. The patent exemplifies numerous compounds but does not list CAS 896339-59-6 among its specifically synthesized and tested examples. The quantitative data for the exemplified compounds are presented as minimum inhibitory concentration (MIC) values against various phytopathogenic fungi (e.g., Phytophthora infestans, Botrytis cinerea), with some compounds showing 80–100% inhibition at 100 ppm. However, because this specific compound is not explicitly tested, any inference of its activity relative to the patent's exemplified compounds or to commercial fungicides (e.g., boscalid, fluopyram) is speculative and constitutes class-level inference only [1].

Fungicidal Activity (Class-Level)
Class-level inference
Patent examples report 80–100% inhibition at 100 ppm for some thiazolylbiphenylamides; this compound not tested.
Class-level inference; requires de novo profiling against target fungi.
Review patent US7868179B2 for exemplified compounds, not CAS 896339-59-6.
Fungicide Crop Protection Thiazolylbiphenylamide

No Physicochemical or ADME Data Available

No experimentally determined logP, solubility, permeability, metabolic stability, or plasma protein binding data are publicly available for CAS 896339-59-6. Predictive tools such as SwissADME or ADMETlab could generate in silico estimates, but without experimental validation, these cannot serve as procurement-grade evidence. In contrast, some structurally related biphenylthiazole amides have published logP values in the range of 3.5–4.5, but these are compound-specific and cannot be extrapolated [1].

Physicochemical / ADME Data
Data to verify
Experimental logP, solubility, permeability not reported.
No formulation benchmarks; in silico estimates not validated.
Requires experimental determination for solubility-limited applications.
Physicochemical Properties ADME Drug-likeness

Application Scenarios for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


Exploratory Antifungal Screening in Crop Protection

Given the class-level patent data suggesting thiazolylbiphenylamides possess fungicidal activity [1], a research team could synthesize CAS 896339-59-6 and screen it against a panel of phytopathogenic fungi (e.g., Phytophthora infestans, Botrytis cinerea, Fusarium spp.) to establish its own minimum inhibitory concentration (MIC) and compare it directly against commercial standards such as boscalid or fluopyram. This scenario is only appropriate if the team has the capacity for de novo synthesis and bioassay; procurement of the compound from a non-validated source without supporting analytical data (NMR, HPLC purity >95%) is not recommended.

SAR Probe for Thiazole-Based Inhibitors

The thiazole-biphenyl-benzamide scaffold is present in several kinase inhibitor series. CAS 896339-59-6 could serve as a scaffold-hopping starting point or negative control in a medicinal chemistry program, provided its purity and identity are rigorously confirmed (e.g., via 1H/13C NMR, HRMS). Without published IC50 values, the compound would need to be profiled in-house against the target of interest alongside known inhibitors.

Chemical Biology Tool for Microbial Resistance

If in-house testing reveals that CAS 896339-59-6 exhibits fungicidal activity, it could be used to probe resistance mechanisms in model fungi. The lack of commercial availability through major vendors may limit its use to laboratories with custom synthesis capabilities.

Application
Selection Property
Validation Focus
Antifungal screening (crop protection)
Class-level fungicidal context
MIC profiling vs. commercial standards
Thiazole-based inhibitor SAR
Scaffold-hopping starting point
Target profiling & identity confirmation
Microbial resistance probe
De novo fungicidal activity verification
Resistance mechanism studies in model fungi
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